(R)-Stereochemistry vs. Racemic Mixture: Chiral Purity
(6R)-6-(Azidomethyl)piperidin-2-one (CAS 1807939-24-7) possesses a single, unequivocally assigned (R) stereocenter at C‑6, as confirmed by its InChI stereochemical descriptor (/t5-/m1/s1) and PubChem’s reported Defined Atom Stereocenter Count of 1 [1]. In contrast, the widely listed racemic 6‑(azidomethyl)piperidin‑2‑one (CAS 113466‑90‑3) has a Defined Atom Stereocenter Count of 0, indicating an equimolar mixture of (R)‑ and (S)‑enantiomers [2]. The enantiopure (R)‑isomer exhibits measurable optical rotation (specific conditions reported for analogous chiral piperidin‑2‑ones synthesized by the Maycock–Barros route [3]), whereas the racemate shows zero net optical rotation. In synthetic applications, the use of the single enantiomer eliminates the 50% loss of the undesired enantiomer inherent to racemate-based routes and avoids the formation of diastereomeric product mixtures that require chiral separation.
| Evidence Dimension | Stereochemical definition (Defined Atom Stereocenter Count) |
|---|---|
| Target Compound Data | 1 defined stereocenter (R‑configuration); InChI stereochemical layer: /t5-/m1/s1 |
| Comparator Or Baseline | Racemic 6-(azidomethyl)piperidin-2-one (CAS 113466-90-3): 0 defined stereocenters; InChI: /t5-/m0/s1 (or stereochemical layer absent) |
| Quantified Difference | Qualitative difference: single enantiomer vs. 1:1 enantiomeric mixture; optical rotation present vs. zero net rotation |
| Conditions | PubChem computed stereochemistry descriptors; InChI stereochemical notation standard |
Why This Matters
The defined (R)-stereochemistry is essential for any application where the three-dimensional arrangement of the azidomethyl group dictates downstream diastereoselectivity or biological target recognition; procurement of the racemate introduces compositional uncertainty that cannot be corrected post‑synthesis.
- [1] PubChem. (2025). Compound Summary for CID 98041182: (6R)-6-(azidomethyl)piperidin-2-one. InChI and Defined Atom Stereocenter Count = 1. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1807939-24-7. View Source
- [2] PubChem. (2025). Compound Summary for CID 53401039: 6-(azidomethyl)piperidin-2-one (CAS 113466-90-3). Computed Properties – Defined Atom Stereocenter Count = 0. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53401039. View Source
- [3] Barros, M. T., Januário-Charmier, M. A., Maycock, C. D., & Michaud, T. (2002). An expedient stereoselective synthesis of polysubstituted piperidin-2-ones. Tetrahedron, 58(8), 1519–1524. doi:10.1016/S0040-4020(02)00015-7. General procedures: optical rotations recorded on an Optical Activity AA 1000 polarimeter. View Source
